N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline
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Overview
Description
N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline is a complex organic compound with a unique structure that combines elements of furochromenone and norvaline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline typically involves multiple steps:
Formation of the Furochromenone Core: The initial step involves the synthesis of the furochromenone core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced via alkylation reactions. These reactions often require strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and alkyl halides.
Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of Norvaline: The final step involves coupling the acetylated furochromenone with norvaline. This can be achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group, where nucleophiles can replace the acetyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to act as a probe for investigating biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound shows potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus modulating the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine
- N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]alanine
Uniqueness
N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline is unique due to the presence of the norvaline moiety, which imparts specific biochemical properties
Properties
Molecular Formula |
C24H29NO6 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C24H29NO6/c1-7-8-18(22(27)28)25-19(26)10-15-12(2)14-9-16-17(24(4,5)6)11-30-20(16)13(3)21(14)31-23(15)29/h9,11,18H,7-8,10H2,1-6H3,(H,25,26)(H,27,28) |
InChI Key |
IZPTYXSZGXMMQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C(C)(C)C)C |
Origin of Product |
United States |
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